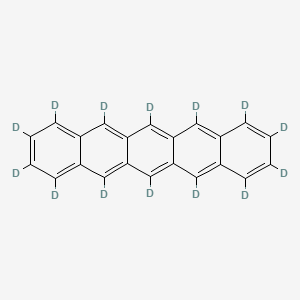

Pentacen-d14

Übersicht

Beschreibung

Pentacene-d14 is a variant of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings . This highly conjugated compound is an organic semiconductor . The CAS number for Pentacene-d14 is 63912-16-3 .

Synthesis Analysis

Pentacene can be synthesized from readily available 6,13-dihydro-6,13-dihydroxypentacene . The synthesis is fast, simple, high-yielding (≥90%), and can be performed at low temperatures . Another synthesis method involves the use of a physical vapor transport process with hydrogen (H2) carrier gas .Molecular Structure Analysis

The molecular formula of Pentacene-d14 is C22D14 . Pentacene is a linear acene, with tetracene (four fused benzene rings) and hexacene (six fused benzene rings) being the previous and next members in the homologous series, respectively .Chemical Reactions Analysis

Pentacene can undergo a disproportionation reaction, which results in the loss of pentacene and the production of other important impurities, such as dihydropentacene (DHP) and peripentacene (PP) during the physical vapor transport (PVT) process . Another study shows that pentacene can react through a barrierless reaction with another radical to produce the fully hydrogenated pentacene .Physical And Chemical Properties Analysis

Pentacene is a deep blue, crystalline material of high reactivity that shows only sparing solubility in organic solvents . The density of Pentacene is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Organische Feldeffekttransistoren (OFETs)

Pentacen-d14: wird aufgrund seiner hohen Ladungsträgermobilität häufig bei der Entwicklung von OFETs eingesetzt. Die molekulare Orientierung von Pentacen in der aktiven Schicht ist entscheidend für die Leistung des Bauelements, da sie den Fluss von Ladungsträgern beeinflusst. Techniken wie die polarisationsabhängige Raman-Spektroskopie wurden eingesetzt, um die Orientierungsverteilung von Pentacenmolekülen in tatsächlichen Transistorbauelementen zu untersuchen, was für die Verbesserung der Leistung von Pentacen-basierten OFETs unerlässlich ist .

Transiente Elektronenspinresonanz (EPR)-Spektroskopie

Im Bereich der EPR-Spektroskopie dient this compound als neuer Standard für transiente Messungen bei Raumtemperatur. Es wird verwendet, um experimentelle Aufbauten zu kalibrieren und paramagnetische Zwischenprodukte zu untersuchen. This compound in glasbildenden Wirten wie 1,3,5-Tri(1-Naphthyl)benzol liefert ein „pulverartiges“ transientes EPR-Spektrum des Triplettzustands, das für die Anpassung von Laserstrahlen in Mikrowellenresonatoren und die Einführung von Studenten in die transiente EPR-Spektroskopie von Vorteil ist .

Synthese von organischen Halbleitern

This compound spielt eine bedeutende Rolle bei der Synthese von organischen Halbleitern. Es wird verwendet, um hochreine Pentacenkristalle durch Prozesse wie den physikalischen Dampftransport zu erzeugen, die für systematische und genaue Studien zu den Eigenschaften von Pentacen und seinen Anwendungen in verschiedenen elektronischen Geräten unerlässlich sind .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUAWYAILUBJU-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is special about Pentacene-d14 that makes it suitable for DNP?

A: Pentacene-d14, the perdeuterated form of pentacene, is often used in DNP experiments due to its ability to form long-lived photo-excited triplet states. [, , ] These triplet states, generated upon light absorption, possess a high degree of electron spin polarization, which can be transferred to surrounding nuclear spins (like protons) using microwave irradiation. This process forms the basis of DNP techniques like the Integrated Solid Effect (ISE). [, ]

Q2: How does deuteration of Pentacene affect its properties relevant to DNP?

A2: Deuteration, the replacement of hydrogen atoms (1H) with deuterium (2H), in Pentacene-d14 serves two primary purposes:

- Reduced Hyperfine Interactions: Deuterium nuclei have a smaller magnetic moment compared to hydrogen nuclei. This leads to reduced hyperfine interactions between the electron spins of the photo-excited triplet state and the surrounding nuclear spins, resulting in longer decay times for electron spin polarization. [, ] Longer decay times allow for more efficient polarization transfer in DNP experiments.

- Simplified Spectra: Deuteration simplifies the observed spectra. This is because deuterium nuclei have different spin properties compared to hydrogen, resulting in simpler splitting patterns in magnetic resonance techniques like EPR. [, ] This simplification allows for clearer interpretation of the spectral data and easier analysis of the DNP process.

Q3: Can you provide an example of a system where Pentacene-d14 is used for DNP?

A: One well-studied system utilizes single crystals of naphthalene doped with Pentacene-d14. [, ] Upon photoexcitation, the Pentacene-d14 molecules transition to a triplet state. The electron spin polarization of this triplet state is then transferred to the surrounding proton spins in the naphthalene host crystal via microwave irradiation using techniques like ISE, Stretched Solid Effect (SSE), or Adiabatic Solid Effect (ASE). []

Q4: Are there specific analytical techniques used to study Pentacene-d14 and its DNP mechanisms?

A4: Researchers employ various techniques to investigate Pentacene-d14 and its role in DNP:

- Electron Paramagnetic Resonance (EPR): This technique is crucial for studying the electron spin properties of the photo-excited triplet states in Pentacene-d14. [, ] Zero-field EPR, in particular, has provided valuable information about the triplet state's zero-field splitting parameters. []

- Optically Detected Magnetic Resonance (ODMR): This technique combines optical excitation with magnetic resonance detection, allowing researchers to study the triplet state dynamics and its interaction with nuclear spins. [, ] This technique has been particularly useful in studying single molecules of Pentacene-d14 doped in crystals. [, ]

- Fluorescence Autocorrelation Spectroscopy: This technique provides insights into the excited state dynamics of Pentacene-d14, including the intersystem crossing rates between singlet and triplet states. [] By studying how these rates change with isotopic composition, researchers can understand the factors influencing triplet state formation and its efficiency in DNP.

Q5: What is the significance of studying single molecules of Pentacene-d14?

A: Examining single molecules of Pentacene-d14 embedded in host crystals offers a unique perspective on DNP processes. [] This approach eliminates ensemble averaging, revealing detailed information about the interaction of the Pentacene-d14 triplet state with its local environment and its influence on DNP efficiency. For instance, researchers have observed the hyperfine splitting of magnetic resonance lines due to the interaction of the triplet electron spin with a single 13C nucleus in a Pentacene-d14 molecule. [] This level of detail is inaccessible in bulk measurements and highlights the power of single-molecule techniques in understanding DNP mechanisms at the molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)